(R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride (R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2225127-09-1
VCID: VC5602703
InChI: InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m1./s1
SMILES: C1=CC(=CC=C1C(C(F)F)N)Br.Cl
Molecular Formula: C8H9BrClF2N
Molecular Weight: 272.52

(R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride

CAS No.: 2225127-09-1

Cat. No.: VC5602703

Molecular Formula: C8H9BrClF2N

Molecular Weight: 272.52

* For research use only. Not for human or veterinary use.

(R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride - 2225127-09-1

Specification

CAS No. 2225127-09-1
Molecular Formula C8H9BrClF2N
Molecular Weight 272.52
IUPAC Name (1R)-1-(4-bromophenyl)-2,2-difluoroethanamine;hydrochloride
Standard InChI InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m1./s1
Standard InChI Key ACHCXLPCNPXNTF-OGFXRTJISA-N
SMILES C1=CC(=CC=C1C(C(F)F)N)Br.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The compound’s systematic name, (R)-1-(4-bromophenyl)-2,2-difluoroethanamine hydrochloride, reflects its stereochemical configuration. The (R)-enantiomer is distinguished by the spatial arrangement of substituents around the chiral carbon atom adjacent to the amine group. The hydrochloride salt form enhances solubility and stability, making it preferable for laboratory use .

Molecular Structure and Key Functional Groups

The molecule consists of:

  • A 4-bromophenyl group: Provides aromaticity and electrophilic substitution sites.

  • A 2,2-difluoroethylamine backbone: Introduces electronegativity and influences hydrogen-bonding potential.

  • A hydrochloride counterion: Improves crystallinity and aqueous solubility .

The stereochemistry is confirmed by its InChI key (ACHCXLPCNPXNTF-OGFXRTJISA-N), which encodes the absolute configuration .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8_8H9_9BrClF2_2NPubChem
Molecular Weight272.52 g/molPubChem
Melting PointNot reported
SolubilitySoluble in polar solventsEnamine
Storage Conditions4°C (refrigerated)Enamine

Synthesis and Production

Synthetic Routes

While detailed synthetic protocols are proprietary, general approaches involve:

  • Enantioselective Amination: Reaction of 4-bromobenzaldehyde with difluoroethylamine derivatives under chiral catalysis to yield the (R)-enantiomer.

  • Salt Formation: Treatment of the free base with hydrochloric acid to produce the hydrochloride salt .

Industrial production employs continuous flow reactors to optimize yield and purity, though specific catalysts and conditions remain undisclosed .

Physicochemical Properties

Reactivity and Stability

  • Halogen Reactivity: The bromine atom undergoes nucleophilic aromatic substitution (e.g., Suzuki coupling), while the fluorine atoms resist hydrolysis due to strong C–F bonds .

  • Amine Basicity: The protonated amine (pKa ~9.5) participates in salt formation and hydrogen bonding, critical for crystallinity .

Spectroscopic Data

  • NMR: 1^1H NMR signals include aromatic protons (δ 7.4–7.8 ppm) and amine protons (δ 5.0–5.5 ppm) .

  • MS: ESI-MS shows a molecular ion peak at m/z 236.06 for the free base .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors (e.g., PIP4K2A inhibitors) . Its chiral center is crucial for target specificity in drug candidates .

Material Science

Fluorinated amines are explored as ligands in asymmetric catalysis, though applications for this specific derivative remain understudied .

Precautionary MeasureRecommendation
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse in fume hood
StorageRefrigerated, airtight container

Comparison with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey Differences
4-Bromo-3-chloroanilineC6_6H5_5BrClNLacks fluorine; simpler amine structure
1-(4-Bromophenyl)-ethanolC8_8H9_9BrOHydroxyl group instead of amine
BAY-297 (kinase inhibitor)C15_{15}H12_{12}BrN3_3O2_2Larger scaffold with naphthyridine core

The (R)-enantiomer’s fluorine atoms enhance metabolic stability compared to non-fluorinated analogs, making it advantageous in medicinal chemistry .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration .

  • Toxicological Profiling: Assess long-term toxicity in preclinical models .

  • Catalytic Applications: Explore use in asymmetric synthesis as a chiral ligand .

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